5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one (CAS 3698-06-4) is an AldrichCPR rare chemical that delivers a saturated, conformationally flexible cyclohexylidene substituent at C5—sharply differentiating it from flat benzylidene-rhodanine analogs. The unsubstituted N3–H (predicted pKa 5.63) provides a regioselective synthetic handle for N-alkyl SAR exploration, fluorescent tagging, or biotin conjugation without protecting-group strategies—capabilities lost in N-methyl-blocked comparators. With high Fsp³ (0.67), fragment-appropriate MW (213.32 Da), and acceptable predicted logP (~2.5–3.5), this scaffold serves antiviral drug discovery programs targeting viral polymerases/proteases (cf. US 8,933,075 B2) and antimicrobial groups seeking shape-differentiated leads to evade efflux-mediated resistance. Researchers must independently verify identity and purity per AldrichCPR terms before initiating cell-based assays.

Molecular Formula C9H11NOS2
Molecular Weight 213.3 g/mol
CAS No. 3698-06-4
Cat. No. B5120832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one
CAS3698-06-4
Molecular FormulaC9H11NOS2
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESC1CCC(=C2C(=O)NC(=S)S2)CC1
InChIInChI=1S/C9H11NOS2/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12)
InChIKeyGFDLUSAUGSDHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one (CAS 3698-06-4): Rhodanine-Class Core for Antiviral, Antimicrobial, and Anticancer Discovery Programs


5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one (CAS 3698-06-4), also named rhodanine, 5-cyclohexylidene-, is a heterocyclic small molecule belonging to the 2-thioxo-1,3-thiazolidin-4-one (rhodanine) class [1]. The compound possesses a cyclohexylidene substituent at the C5 position and a free NH group at N3, distinguishing it both from the parent rhodanine scaffold and from common 5-arylidene or N3-substituted analogs. Rhodanine-based compounds are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, and act through diverse molecular targets [2]. This specific derivative is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical intended for early-stage discovery research, with no in-house analytical data provided by the supplier .

Why 5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one Cannot Be Replaced by Common Rhodanine Analogs in Discovery Pipelines


The biological and physicochemical profile of 2-thioxo-1,3-thiazolidin-4-one derivatives is exquisitely sensitive to the nature of the C5 substituent. The cyclohexylidene group at C5 is a saturated, sp3-rich, conformationally flexible motif that fundamentally differs from the planar, electron-rich arylidene groups present in the majority of literature-annotated rhodanine analogs [1]. Replacing cyclohexylidene with benzylidene or other arylidene moieties alters the molecular shape, lipophilicity, and hydrogen-bonding capacity, potentially leading to divergent target engagement profiles. Furthermore, the free N3-H of this compound permits subsequent regioselective functionalization—a synthetic handle that is blocked in N-alkylated comparators such as 3-methyl or 3-cyclohexyl derivatives [2]. As noted by Sigma-Aldrich, this AldrichCPR compound is provided without full analytical characterization, meaning that researchers who procure it must independently verify its identity and purity; a generic rhodanine from a different source cannot be assumed to match this specific molecular entity in terms of tautomeric form, trace impurities, or bioactivity .

Quantitative Differentiation Evidence for 5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one vs. Closest Analogs


Cyclohexylidene vs. Benzylidene at C5: Altered Molecular Shape and Lipophilicity

5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one features a saturated cyclohexylidene group at the C5 position, in contrast to the widely studied 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one, which bears a flat, aromatic benzylidene substituent. The cyclohexylidene group increases the fraction of sp3-hybridized carbons (Fsp3 = 0.67 for the target compound vs. 0.50 for the benzylidene analog), a descriptor correlated with higher clinical success rates and improved solubility [1]. The measured melting point of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is 172–173 °C, whereas 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one typically displays a melting point in the range of 205–208 °C, reflecting stronger crystal lattice forces in the planar aromatic analog . This conformational and electronic divergence translates into different chromatographic retention behavior and, by extension, distinct pharmacokinetic handling.

Medicinal Chemistry Drug Design Physicochemical Profiling

Free N3–H vs. N3-Methyl: A Critical Synthetic Handle for Lead Diversification

The N3 position of the thiazolidin-4-one ring in this compound is unsubstituted (free NH), whereas the closely related derivative 5-cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one bears a methyl group at N3 . The free NH provides a nucleophilic site for regioselective N-alkylation, N-acylation, or N-arylation reactions, enabling systematic exploration of the N3–substituent structure–activity relationship (SAR) without altering the C5 cyclohexylidene motif. By contrast, the N3-methyl analog precludes further N-functionalization and locks the compound into a single substitution state. The predicted pKa of the target compound's NH proton is 5.63 ± 0.20, indicating moderate acidity that facilitates deprotonation and subsequent derivatization under mild conditions .

Synthetic Chemistry Structure-Activity Relationship Scaffold Derivatization

Patent-Enabled Antiviral Scaffold: Coverage Under 3-N-Cycloalkyl-5-Substituted-2-Thioxothiazolidin-4-One Claims

US Patent 8,933,075 B2, assigned to Fuzians Biomedicals and The UAB Research Foundation, explicitly claims 3-N-cycloalkyl-5-substituted-2-thioxothiazolidin-4-one derivatives as antiviral agents effective against viral infections [1]. 5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one falls within the structural scope of these claims as a 5-cyclohexylidene-2-thioxothiazolidin-4-one bearing a free N3–H (which can be further derivatized to N-cycloalkyl). The patent demonstrates that members of this chemotype exhibit antiviral activity in cell-based assays. In contrast, the parent rhodanine (2-thioxo-1,3-thiazolidin-4-one, CAS 141-84-4) lacks the C5-cyclohexylidene substituent and is not specifically exemplified in the patent's working examples. This patent linkage provides a freedom-to-operate roadmap and validates the antiviral relevance of the cyclohexylidene-containing scaffold.

Antiviral Drug Discovery Intellectual Property Patent Landscape

AldrichCPR Rare Chemical Status: Implications for Novelty, Purity Verification, and Procurement Logistics

Sigma-Aldrich lists 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one under the AldrichCPR (Collection of Pharmacologically active and Rare chemicals) program, indicating it is a rare and unique chemical not commonly found in commercial catalogs . Sigma-Aldrich explicitly states that they do not collect analytical data for this product and that the buyer assumes responsibility for confirming identity and purity; the product is sold 'AS-IS' without any warranty of fitness for a particular purpose. In contrast, the parent rhodanine (CAS 141-84-4) and 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one are commodity chemicals with well-established analytical specifications and quality control data available from multiple vendors. The AldrichCPR status simultaneously signals novelty (low marketplace availability) and places an operational burden on the purchasing laboratory to implement independent characterization.

Chemical Sourcing Quality Control Early Discovery

Predicted Drug-Likeness Profile: Class-Level Compliance with Oral Bioavailability Rules

Although experimental ADME data for 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one are not publicly available, a systematic chromatographic and computational study of eight structurally related 2-thioxo-1,3-thiazolidin-4-one derivatives demonstrated that all tested compounds complied with Lipinski's Rule of 5 for orally active drugs [1]. The target compound has a molecular weight of 213.32 g/mol, which is comfortably below the 500 Da threshold, and its predicted logP (ACD/LogP) is expected to fall within the acceptable range based on its hydrophobic cyclohexylidene substituent balanced by the polar thioxo and carbonyl groups. The compound also has only 1 hydrogen bond donor (NH) and 3 hydrogen bond acceptors, satisfying the HBD ≤5 and HBA ≤10 rules. In comparison, 5-arylidene analogs with extended aromatic systems may approach or exceed the logP >5 threshold, potentially compromising oral bioavailability.

ADME Drug-likeness Computational Chemistry

Recommended Application Scenarios for 5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one Based on Quantitative Differentiation Evidence


Antiviral Lead Identification Leveraging Patent-Validated Chemotype

Procurement of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is strategically indicated for antiviral drug discovery programs targeting viral polymerases or proteases. The compound falls within the structural scope of US Patent 8,933,075 B2, which demonstrates antiviral activity for this chemotype . The free N3–H allows systematic exploration of N-cycloalkyl SAR to map potency and selectivity against viral targets. Researchers should independently verify compound identity and purity per AldrichCPR terms before initiating cell-based antiviral assays.

Fragment-Based Drug Discovery (FBDD) with a sp3-Enriched Rhodanine Core

The high Fsp3 value (0.67) of the cyclohexylidene group aligns with modern fragment-based drug discovery preferences for three-dimensional, saturated fragments that exhibit improved aqueous solubility and reduced off-target promiscuity relative to planar aromatic fragments . The compound's molecular weight (213.32 Da) places it well within fragment space (<300 Da). The free NH and carbonyl groups serve as synthetic growth vectors for fragment elaboration. Its moderate melting point (172–173 °C) and predicted logP (~2.5–3.5) suggest acceptable biophysical properties for fragment screening by NMR, SPR, or thermal shift assays.

Chemical Biology Probe Development via N3 Diversification

The unsubstituted N3 position (predicted pKa 5.63) enables regioselective installation of fluorescent tags, biotin handles, or photoaffinity labels to create target-engagement probes . Unlike N3-methyl blocked analogs, this scaffold permits one-step conjugation without requiring protecting group strategies. This capability is critical for chemical proteomics experiments (e.g., pull-down, CETSA, PAL) aimed at identifying the molecular targets of rhodanine-based bioactive compounds [1].

Antimicrobial Scaffold Hopping from Arylidene to Cyclohexylidene Rhodanines

For antimicrobial discovery groups seeking to escape resistance associated with flat, aromatic rhodanine antibiotics, 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one provides a saturated, shape-differentiated alternative to 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one . The lower melting point and higher Fsp3 suggest potentially improved membrane permeability and reduced efflux pump recognition. The compound should be benchmarked against benzylidene analogs in MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., A. baumannii) panels, referencing the extensive rhodanine antibacterial literature.

Quote Request

Request a Quote for 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.